molecular formula C21H18N4O2 B433197 6-Amino-4-(2-ethoxyphenyl)-3-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile CAS No. 368434-71-3

6-Amino-4-(2-ethoxyphenyl)-3-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

Cat. No. B433197
CAS RN: 368434-71-3
M. Wt: 358.4g/mol
InChI Key: UTIPXCPWAXGWCL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a multicomponent reaction involving phenylhydrazine, aldehyde, ethyl acetoacetate, and malononitrile was used to produce a related compound . Another method involved the use of a choline chloride/thiourea catalyst under reflux or ultrasonic irradiation .


Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For example, a reaction was carried out in the presence of a choline chloride/thiourea catalyst under certain conditions to afford a related compound .

Scientific Research Applications

Green Chemistry Synthesis

This compound can be synthesized using green chemistry principles, which emphasize environmentally friendly methods. A study demonstrated the synthesis of dihydropyrano[2,3-c]pyrazole derivatives using a natural-based catalyst under solvent-free conditions . This approach aligns with the goals of green chemistry to reduce hazardous substance use and waste generation.

Anti-Cancer Activity

Pyrano[2,3-c]pyrazole derivatives, including this compound, have shown potential in anti-cancer research. Nanoformulation of a similar compound exhibited anti-cancer activity by blocking the cell cycle through a P53-independent pathway . This suggests that 6-Amino-4-(2-ethoxyphenyl)-3-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile could be a candidate for cancer therapy development.

Antimicrobial Properties

The pyrazole nucleus is known for its antimicrobial properties. Compounds with this nucleus, such as the one , are often explored for their potential to inhibit microbial growth, which is crucial in the development of new antibiotics and antiseptic agents .

Anti-Inflammatory Applications

Due to the anti-inflammatory properties of pyrazole derivatives, this compound may be used in the development of new anti-inflammatory drugs. Its structure allows for interaction with enzymes and receptors involved in inflammatory processes .

Kinase Inhibition

Kinase inhibitors are vital in the treatment of various diseases, including cancer. The pyrazole ring is a common feature in kinase inhibitors, and thus, this compound could serve as a scaffold for developing new kinase inhibitory drugs .

Liquid Crystal Properties

Some pyrazole derivatives exhibit liquid crystal properties, which are valuable in the creation of display technologies. The specific structure of 6-Amino-4-(2-ethoxyphenyl)-3-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile might contribute to research in this field .

Future Directions

The future directions for research on “6-Amino-4-(2-ethoxyphenyl)-3-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile” could involve further exploration of its synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards. Additionally, its potential biological activities and applications could be investigated .

properties

IUPAC Name

6-amino-4-(2-ethoxyphenyl)-3-phenyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N4O2/c1-2-26-16-11-7-6-10-14(16)17-15(12-22)20(23)27-21-18(17)19(24-25-21)13-8-4-3-5-9-13/h3-11,17H,2,23H2,1H3,(H,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTIPXCPWAXGWCL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C2C(=C(OC3=NNC(=C23)C4=CC=CC=C4)N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Amino-4-(2-ethoxyphenyl)-3-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

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